Cas no 1806983-63-0 (Ethyl 2-bromo-5-hydroxypyridine-3-acetate)

Ethyl 2-bromo-5-hydroxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-5-hydroxypyridine-3-acetate
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- インチ: 1S/C9H10BrNO3/c1-2-14-8(13)4-6-3-7(12)5-11-9(6)10/h3,5,12H,2,4H2,1H3
- InChIKey: CPNMYNKDTFAOKY-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CN=1)O)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.7
Ethyl 2-bromo-5-hydroxypyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012826-1g |
Ethyl 2-bromo-5-hydroxypyridine-3-acetate |
1806983-63-0 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
Alichem | A029012826-250mg |
Ethyl 2-bromo-5-hydroxypyridine-3-acetate |
1806983-63-0 | 95% | 250mg |
$931.00 | 2022-03-31 |
Ethyl 2-bromo-5-hydroxypyridine-3-acetate 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Ethyl 2-bromo-5-hydroxypyridine-3-acetateに関する追加情報
Ethyl 2-bromo-5-hydroxypyridine-3-acetate: A Comprehensive Overview
Ethyl 2-bromo-5-hydroxypyridine-3-acetate, with the CAS number 1806983-63-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often referred to asEthyl 2-bromo-5-hydroxypyridine-3-acetate, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring substituted with a bromine atom at position 2, a hydroxyl group at position 5, and an acetate ester group at position 3. These functional groups contribute to its reactivity and biological activity.
Recent studies have highlighted the importance ofEthyl 2-bromo-5-hydroxypyridine-3-acetate in various chemical reactions, particularly in the synthesis of bioactive molecules. The bromine atom at position 2 serves as an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property has been exploited in the development of novel therapeutic agents, including anti-inflammatory and antitumor compounds. For instance, researchers have utilized this compound as an intermediate in the synthesis of pyridine-based drugs that target specific enzymes involved in disease pathways.
The hydroxyl group at position 5 plays a crucial role in the compound's solubility and bioavailability. This functional group enhances the molecule's ability to form hydrogen bonds, which is essential for its interaction with biological systems. Furthermore, the acetate ester group at position 3 contributes to the compound's stability and pharmacokinetic profile. These features makeEthyl 2-bromo-5-hydroxypyridine-3-acetate a valuable building block in medicinal chemistry.
In terms of synthesis, several methods have been reported for the preparation of this compound. One common approach involves the bromination of a pyridine derivative followed by hydroxylation and esterification. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. For example, the use of N-bromosuccinimide (NBS) in a radical bromination reaction has been shown to provide high yields of the desired product.
The biological activity ofEthyl 2-bromo-5-hydroxypyridine-3-acetate has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of certain kinases and proteases, which are key targets in cancer therapy. Additionally, preliminary animal studies have indicated that this compound exhibits moderate antitumor activity without significant toxicity to normal cells.
From an environmental perspective,Ethyl 2-bromo-5-hydroxypyridine-3-acetate has been evaluated for its biodegradability and ecological impact. Studies suggest that the compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in aquatic environments. This characteristic is particularly important for ensuring the safety of chemical compounds used in pharmaceutical applications.
In conclusion,Ethyl 2-bromo-5-hydroxypyridine-3-acetate (CAS No.1806983-63-0) is a versatile compound with promising applications in drug discovery and development. Its unique structure, reactivity, and biological properties make it a valuable tool for researchers in various fields of chemistry and biology.
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